molecular formula C7H6O6 B076233 (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate CAS No. 13249-46-2

(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate

Cat. No. B076233
CAS RN: 13249-46-2
M. Wt: 186.12 g/mol
InChI Key: DHCUIDTZCMREHG-UHFFFAOYSA-N
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Description

(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Catalysis and Biomass Conversion

(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate and its derivatives play a significant role in catalysis, particularly in the reduction of biomass-derived furanic compounds. These compounds are crucial platform chemicals in biorefinery, and their reduction with hydrogen over heterogeneous catalysts can lead to various products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-bis(hydroxymethyl)furan. The process involves multiple reactions, including hydrogenation of the C═O bond, C–O hydrogenolysis, and rearrangement, making it possible to produce different valuable chemicals selectively (Nakagawa, Tamura, & Tomishige, 2013).

Analytical Chemistry

In analytical chemistry, derivatives of (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate have been utilized for developing analytical internal standards. For instance, the polymer-assisted reaction of 4-(hydroxymethyl)furan-2(5H)-one with carboxylic acids yielded esters that have been tested as internal standards for the quantification of patulin in apple juice by gas chromatography-mass spectrometry. This approach combines an extractive step and a GC-MS-SIM analysis, allowing for the accurate and precise quantification of patulin in apple juice (Llovera, Balcells, Torres, & Canela, 2005).

Synthetic Chemistry

In synthetic chemistry, compounds similar to (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate are involved in the synthesis of highly functionalized molecules. For example, the catalytic hydrogenation of dihydro-4H-1,2-oxazines has been explored to produce a dynamic mixture of products, which can be transformed into 1,4-amino alcohols or isomeric dihydrofurans under specific conditions (Sukhorukov et al., 2008). Furthermore, α,β-unsaturated γ-lactones derived from 5-oxo-2,5-dihydrofuran have been synthesized and characterized, showing their potential in various organic synthesis applications (Üngören et al., 2005).

properties

IUPAC Name

carboxy 2-(5-oxo-2H-furan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O6/c8-5-2-1-4(12-5)3-6(9)13-7(10)11/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUXXOVUNSLEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC1CC(=O)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927706
Record name (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate

CAS RN

13249-46-2
Record name Carboxymuconolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013249462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate
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(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate
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(5-Oxo-2,5-dihydrofuran-2-yl)acetyl hydrogen carbonate

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